molecular formula C8H6N2OS B8500956 7-Acetylbenzo-1,2,3-thiadiazole

7-Acetylbenzo-1,2,3-thiadiazole

Cat. No. B8500956
M. Wt: 178.21 g/mol
InChI Key: GIBHMNPRELDLPC-UHFFFAOYSA-N
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Patent
US05260423

Procedure details

0.59 g of magnesium turnings in 3 ml of diethyl ether are activated with 1 drop of bromine, and a solution of 1.5 ml of methyl iodide in 5.5 ml of diethyl ether is added dropwise with stirring. When the exothermic reaction has subsided, the mixture is heated and kept for a further 1.5 hours at bath temperature 55° C. The resulting solution is added dropwise under a nitrogen atmosphere and with stirring at -10° C. to the initially introduced solution of 4.9 g of N-methyl-N-methoxybenzo-1,2,3-thiadiazole-7-carboxamide in 150 ml of absolute tetrahydrofuran. After stirring has been continued for 1 hour at -10° C., the mixture is heated and refluxed at bath temperature 75° C. for 6 hours. The reaction mixture is then cooled, poured into ice-water, acidified with 2N hydrochloric acid and extracted several times using ethyl acetate. The extracts are washed with water, dried over sodium sulfate and evaporated. The residue is purified on silica gel (CHCl3), giving the title compound of m.p. 126°-127° C.
Quantity
0.59 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
5.5 mL
Type
solvent
Reaction Step Two
Name
N-methyl-N-methoxybenzo-1,2,3-thiadiazole-7-carboxamide
Quantity
4.9 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
3 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Mg].[CH3:2]I.CN(OC)[C:6]([C:8]1[C:16]2[S:15][N:14]=[N:13][C:12]=2[CH:11]=[CH:10][CH:9]=1)=[O:7].Cl>C(OCC)C.BrBr.O1CCCC1>[C:6]([C:8]1[C:16]2[S:15][N:14]=[N:13][C:12]=2[CH:11]=[CH:10][CH:9]=1)(=[O:7])[CH3:2]

Inputs

Step One
Name
Quantity
0.59 g
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
CI
Name
Quantity
5.5 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
N-methyl-N-methoxybenzo-1,2,3-thiadiazole-7-carboxamide
Quantity
4.9 g
Type
reactant
Smiles
CN(C(=O)C1=CC=CC=2N=NSC21)OC
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)OCC
Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
BrBr

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
When the exothermic reaction
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
CUSTOM
Type
CUSTOM
Details
temperature 55° C
ADDITION
Type
ADDITION
Details
The resulting solution is added dropwise under a nitrogen atmosphere
STIRRING
Type
STIRRING
Details
After stirring
WAIT
Type
WAIT
Details
has been continued for 1 hour at -10° C.
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then cooled
EXTRACTION
Type
EXTRACTION
Details
extracted several times
WASH
Type
WASH
Details
The extracts are washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue is purified on silica gel (CHCl3)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C)(=O)C1=CC=CC=2N=NSC21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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